molecular formula C6H14N2O4S B2677931 Ethyl 2-[(dimethylsulfamoyl)amino]acetate CAS No. 163078-66-8

Ethyl 2-[(dimethylsulfamoyl)amino]acetate

Cat. No.: B2677931
CAS No.: 163078-66-8
M. Wt: 210.25
InChI Key: UZEMKQHBEGCJFJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(dimethylsulfamoyl)amino]acetate is an organosulfur compound featuring a dimethylsulfamoyl group (-SO$2$N(CH$3$)$_2$) attached to the amino nitrogen of an ethyl glycinate backbone. The dimethylsulfamoyl group is a sulfonamide derivative, which is frequently utilized in pharmaceuticals and agrochemicals due to its stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

ethyl 2-(dimethylsulfamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4S/c1-4-12-6(9)5-7-13(10,11)8(2)3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEMKQHBEGCJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(dimethylsulfamoyl)amino]acetate typically involves the reaction of ethyl chloroacetate with dimethylsulfamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the dimethylsulfamide attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dimethylsulfamoyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-[(dimethylsulfamoyl)amino]acetate has a wide range of applications in scientific research

Biological Activity

Ethyl 2-[(dimethylsulfamoyl)amino]acetate is a compound of interest due to its unique chemical structure and potential biological activities. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dimethylsulfamoyl group attached to an ethyl acetate moiety. This structure allows for various interactions at the molecular level, influencing its biological functions. The presence of the sulfamoyl group is particularly significant, as it can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor functions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may inhibit essential enzymes or receptors involved in various cellular processes. For instance, it has been suggested that compounds with similar sulfamoyl structures can interfere with metabolic pathways, leading to effects such as:

  • Antimicrobial Activity : Inhibiting bacterial growth by disrupting cellular processes.
  • Anticonvulsant Effects : Compounds with sulfamide groups have shown potential in reducing seizure activity in animal models .
  • Anti-inflammatory Properties : Certain sulfamoyl compounds have been linked to modulation of inflammatory pathways, including NF-κB activation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticonvulsantProtection in mouse models (ED50 values)
Anti-inflammatoryModulation of NF-κB pathway

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, studies have shown that sulfamide derivatives can effectively inhibit the growth of various bacterial strains by targeting specific metabolic pathways.
  • Anticonvulsant Effects : A study evaluating the anticonvulsant properties of sulfamide derivatives revealed that certain compounds demonstrated protective effects in the mouse maximal electroshock (MES) test. The results indicated a dose-dependent response, with effective doses providing substantial protection against induced seizures .
  • Inflammation Modulation : Research on sulfamoyl compounds has highlighted their potential to modulate inflammatory responses. One study demonstrated that a specific sulfamoyl compound significantly enhanced NF-κB activity following stimulation, suggesting a role in immune response modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 2-[(dimethylsulfamoyl)amino]acetate, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituent/Functional Group Variation Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
This compound -SO$2$N(CH$3$)$_2$ on amino group C$6$H${13}$N$2$O$4$S 209.24 Likely intermediate for sulfonamide-based drugs or agrochemicals
Ethyl 2-[(2-hydroxyethyl)amino]acetate -NHCH$2$CH$2$OH C$6$H${13}$NO$_3$ 159.17 Used in peptide synthesis; low toxicity
Ethyl 2-(diethylamino)-2-phenylacetate -N(CH$2$CH$3$)$2$ and -C$6$H$_5$ C${14}$H${21}$NO$_2$ 235.32 Chiral building block for pharmaceuticals
Ethyl 2-[(2,2-dicyanovinyl)amino]acetate -NH-C(CN)=C(CN)$_2$ C$8$H$9$N$3$O$2$ 179.18 Intermediate in heterocyclic chemistry
Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate -N(SO$2$C$6$H$5$)(C$5$H$_4$N) C${15}$H${16}$N$2$O$4$S 344.37 Potential kinase inhibitor scaffold
Ethyl bis[(methylsulfonyl)amino]acetate -N(SO$2$CH$3$)$_2$ C$6$H${12}$N$2$O$6$S$_2$ 296.30 Model compound for sulfonamide reactivity studies

Key Observations:

Phenyl or pyridinyl substituents (e.g., in ) introduce aromaticity, which can influence π-π stacking interactions in drug-receptor binding.

Physicochemical Properties: Molecular weights range from 159.17 to 344.37 g/mol, with polar substituents (e.g., -SO$2$N(CH$3$)$_2$) increasing solubility in polar solvents. this compound has a moderate logP (estimated ~1.5), balancing lipophilicity and aqueous solubility for drug delivery .

Synthetic Considerations: Sulfonamide-containing compounds (e.g., ) often require controlled reaction conditions to avoid over-sulfonylation or side reactions. Esters like ethyl 2-(diethylamino)-2-phenylacetate may involve enantioselective synthesis to achieve chiral purity .

Toxicity and Safety: Limited toxicological data are available for most analogs.

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